Acetic acid, 2-[[8-(1H-1,2,3,4-tetrazol-1-yl)-2-naphthalenyl]oxy]-, methyl ester
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Overview
Description
METHYL 2-{[8-(1H-1,2,3,4-TETRAZOL-1-YL)NAPHTHALEN-2-YL]OXY}ACETATE is a complex organic compound that features a tetrazole ring attached to a naphthalene moiety, which is further connected to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[8-(1H-1,2,3,4-TETRAZOL-1-YL)NAPHTHALEN-2-YL]OXY}ACETATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with nitriles in the presence of catalysts such as zinc salts.
Attachment to Naphthalene: The tetrazole derivative is then coupled with a naphthalene derivative through an ether linkage.
Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[8-(1H-1,2,3,4-TETRAZOL-1-YL)NAPHTHALEN-2-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
METHYL 2-{[8-(1H-1,2,3,4-TETRAZOL-1-YL)NAPHTHALEN-2-YL]OXY}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for carboxylic acids.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which METHYL 2-{[8-(1H-1,2,3,4-TETRAZOL-1-YL)NAPHTHALEN-2-YL]OXY}ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative that shares the tetrazole ring but lacks the naphthalene and ester groups.
5-Substituted Tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring and exhibit similar chemical properties.
Uniqueness
METHYL 2-{[8-(1H-1,2,3,4-TETRAZOL-1-YL)NAPHTHALEN-2-YL]OXY}ACETATE is unique due to its combination of a tetrazole ring with a naphthalene moiety and a methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H12N4O3 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
methyl 2-[8-(tetrazol-1-yl)naphthalen-2-yl]oxyacetate |
InChI |
InChI=1S/C14H12N4O3/c1-20-14(19)8-21-11-6-5-10-3-2-4-13(12(10)7-11)18-9-15-16-17-18/h2-7,9H,8H2,1H3 |
InChI Key |
HAWQMLKDYFIFPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=CC=C2N3C=NN=N3)C=C1 |
solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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